molecular formula C24H24N4 B2595936 6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900881-55-2

6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2595936
CAS No.: 900881-55-2
M. Wt: 368.484
InChI Key: KCBJGYRAXPZJHU-UHFFFAOYSA-N
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Description

6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C24H24N4 and its molecular weight is 368.484. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to a broader class of compounds known for their versatile applications in scientific research, particularly in the synthesis of complex molecules with potential antitumor, antimicrobial, and other pharmacological activities. While specific studies on this compound might be scarce or highly specialized, insights can be drawn from research on closely related chemical structures and their applications.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The compound is part of the pyrazolo[1,5-a]pyrimidine family, a group known for its utility in creating substances with significant biological activities. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through various methods, including reactions with enaminones and active methylene compounds. These processes yield compounds with potential antitumor and antimicrobial properties (S. Riyadh, 2011).

Phosphodiesterase Inhibitors

Another research avenue for related compounds involves their role as phosphodiesterase inhibitors. These molecules have been studied for their cellular activity and potential in treating conditions like hypertension, showcasing the broad therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold (B. Dumaitre & N. Dodic, 1996).

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis of novel pyrazolopyrimidine derivatives has been explored for their anticancer and anti-5-lipoxygenase activities. These compounds, by virtue of their structural features, have shown efficacy in cytotoxic assays against cancer cell lines, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in oncology and inflammation research (A. Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives further demonstrate the compound's relevance in medicinal chemistry. Through synthesis and evaluation, these derivatives have shown significant activity against bacterial strains, indicating their potential as templates for developing new antimicrobial agents (A. Rahmouni et al., 2014).

Properties

IUPAC Name

5-methyl-3-phenyl-N-(2-phenylethyl)-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-3-10-21-18(2)27-24-22(20-13-8-5-9-14-20)17-26-28(24)23(21)25-16-15-19-11-6-4-7-12-19/h3-9,11-14,17,25H,1,10,15-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBJGYRAXPZJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.